4-(2-ACETOXY-ETHYL)PHENOL
Overview
Description
2-(4-Hydroxyphenyl)ethyl acetate, also known as tyrosol acetate, is an organic compound with the molecular formula C10H12O3. It is a derivative of tyrosol, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Hydroxyphenyl)ethyl acetate can be synthesized through the esterification of 2-(4-hydroxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Hydroxyphenyl)ethyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products:
Oxidation: Formation of 2-(4-hydroxyphenyl)acetaldehyde or 2-(4-hydroxyphenyl)acetone.
Reduction: Formation of 2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent used
Scientific Research Applications
2-(4-Hydroxyphenyl)ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)ethyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Neuroprotective Activity: It modulates signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Tyrosol: The parent compound of 2-(4-Hydroxyphenyl)ethyl acetate, known for its antioxidant properties.
Hydroxytyrosol: A more potent antioxidant compared to tyrosol, with additional hydroxyl groups.
4-Hydroxyphenylacetic acid: Similar structure but lacks the acetate group, leading to different chemical properties
Uniqueness: 2-(4-Hydroxyphenyl)ethyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. The acetate group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, tyrosol .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLOCPJLLDCCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348484 | |
Record name | 2-(4-hydroxyphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-55-1 | |
Record name | 2-(4-hydroxyphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex matrices like olive oil?
A1: Several analytical methods have been developed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex samples. One approach utilizes Solid-Phase Extraction (SPE) to isolate the polar fraction containing the compound, followed by High-Performance Liquid Chromatography (HPLC) coupled with diode array UV detection for separation and quantification. [] This method allows for the determination of various phenolic compounds, including 2-(4-Hydroxyphenyl)ethyl acetate, in virgin olive oils.
Q2: 2-(4-Hydroxyphenyl)ethyl acetate has been identified in various natural sources. Can you provide some examples?
A2: 2-(4-Hydroxyphenyl)ethyl acetate has been found in extra-virgin olive oil [, ], a finding significant due to the potential health benefits associated with olive oil consumption. Additionally, this compound has been isolated from the endophytic fungus Colletotrichum capsici, found in Paeonia lactiflora roots [], and from the sponge-derived fungus Alternaria alternata I-YLW6-1 []. The presence of this compound in diverse organisms suggests its potential ecological significance and warrants further investigation into its biological roles.
Q3: Are there any documented instances of 2-(4-Hydroxyphenyl)ethyl acetate being isolated from a previously unobserved source?
A3: Yes, research highlights the isolation of 2-(4-Hydroxyphenyl)ethyl acetate from a novel source. The compound was identified in the broth of the endophytic fungus Acremonium sp. J1, found in Antiaris toxicaria []. This discovery marked the first reported instance of isolating 2-(4-Hydroxyphenyl)ethyl acetate from this specific fungal species.
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